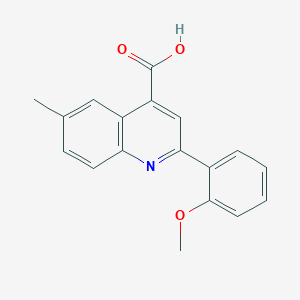

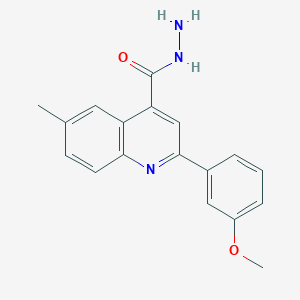

4-(3-(4-乙酰苯氧基)丙氧基)苯甲酸甲酯

描述

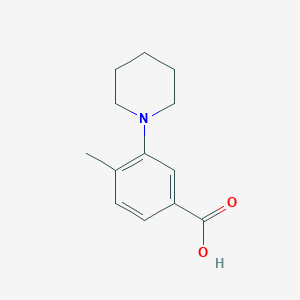

The compound "Methyl 4-(3-(4-acetylphenoxy)propoxy)benzoate" is a chemical entity that can be synthesized through various organic reactions. It is related to the family of esters and is characterized by the presence of acetylphenoxy and benzoate groups. The compound's structure suggests potential applications in the field of organic electronics, pharmaceuticals, or as an intermediate in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of related methyl benzoate derivatives can be achieved through an anionic domino process, as described in the one-pot synthesis of 3,5-alkylated acetophenones and methyl benzoate derivatives . This process involves the reaction of primary 1,3-dinitroalkanes with 2-ene-1,4-dione or 2-ene-4-oxo ester derivatives in the presence of a base like DBU. Such synthetic routes could potentially be adapted for the synthesis of "Methyl 4-(3-(4-acetylphenoxy)propoxy)benzoate" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to "Methyl 4-(3-(4-acetylphenoxy)propoxy)benzoate" has been elucidated using various spectroscopic techniques, including IR, NMR, and X-ray diffraction . These studies provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the compound's properties and reactivity.

Chemical Reactions Analysis

The reactivity of related compounds has been explored in the context of heterocyclic system synthesis. For instance, methyl 2-[bis(acetyl)ethenyl]aminopropenoate has been used to generate fused heterocyclic systems, indicating that "Methyl 4-(3-(4-acetylphenoxy)propoxy)benzoate" could also participate in similar nucleophilic reactions to form complex heterocycles . Additionally, the presence of acetyl groups in the structure suggests potential reactivity in acylation reactions.

Physical and Chemical Properties Analysis

The physical properties of compounds with similar structures, such as liquid crystalline properties, have been studied extensively . The mesomorphic properties of alkyl benzoates indicate that "Methyl 4-(3-(4-acetylphenoxy)propoxy)benzoate" may also exhibit interesting phase behavior, which could be relevant for materials science applications. The chemical properties, including reactivity descriptors, NPA, and NLO properties, have been investigated using quantum chemical studies, providing insights into the stability and electronic properties of the molecule .

科学研究应用

动力学和合成方法

- 相转移催化动力学: 黄和杨(2005) 的一项研究探讨了合成 4-乙酰苯甲酸苯酯(一种与 4-(3-(4-乙酰苯氧基)丙氧基)苯甲酸甲酯相关的化合物)的动力学。他们发现,在三相催化反应中,反应速率高度依赖于搅拌速度。

- 衍生物的合成: Rolando 等人(2013) 的研究描述了乙酰水杨酸水溶性酯的合成,其修饰与 4-(3-(4-乙酰苯氧基)丙氧基)苯甲酸甲酯类似,展示了此类化合物在药物开发中的多功能性。

潜在的药物应用

- 光聚合剂: Guillaneuf 等人(2010) 的一项研究证明了一种相关化合物可用作光引发剂,在紫外线照射下分解产生自由基,表明在创新药物技术中具有潜在用途。

- 含三芳香酯基团的二环氧物的合成: Mormann 和 Bröcher(1998) 合成了与 4-(3-(4-乙酰苯氧基)丙氧基)苯甲酸甲酯相关的新型三芳香二环氧化物,这可能与开发液晶热固性网络相关,在生物医学应用中可能很有用。

材料科学与工程应用

- 液晶性质: Kuboshita 等人(1991) 对类似化合物的研究表明,像 4-(3-(4-乙酰苯氧基)丙氧基)苯甲酸甲酯这样的非线性分子结构可以形成中间相,表明在液晶技术中具有潜在应用。

- 共聚物的热性能: Mary 和 Reddy(1991) 对 3-羟基-4-乙酰苯基甲基丙烯酸甲酯与丙烯酸甲酯的共聚物(在结构上与 4-(3-(4-乙酰苯氧基)丙氧基)苯甲酸甲酯类似)的研究揭示了此类共聚物的热性能。

安全和危害

属性

IUPAC Name |

methyl 4-[3-(4-acetylphenoxy)propoxy]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-14(20)15-4-8-17(9-5-15)23-12-3-13-24-18-10-6-16(7-11-18)19(21)22-2/h4-11H,3,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQJINLHVKFLLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594794 | |

| Record name | Methyl 4-[3-(4-acetylphenoxy)propoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

937602-04-5 | |

| Record name | Methyl 4-[3-(4-acetylphenoxy)propoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B3022165.png)

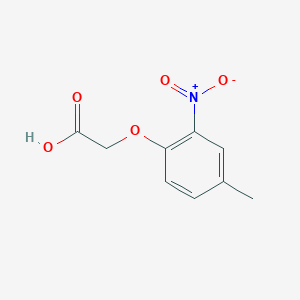

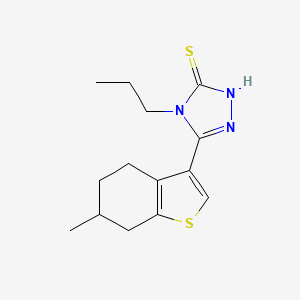

![Methyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B3022174.png)

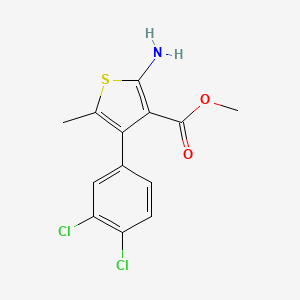

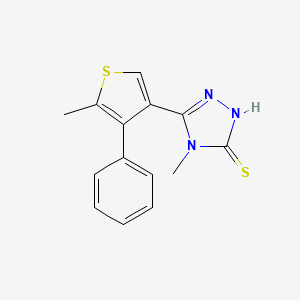

![4-methyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3022180.png)

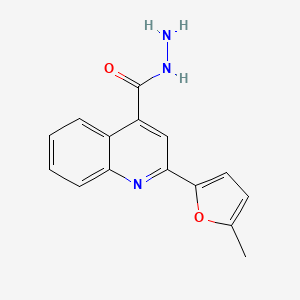

![(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-acetic acid](/img/structure/B3022182.png)